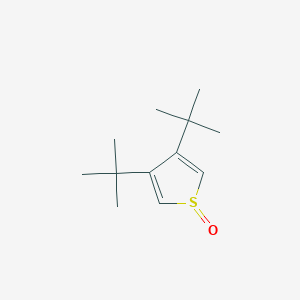

Thiophene, 3,4-bis(1,1-dimethylethyl)-, 1-oxide

Description

Thiophene, 3,4-bis(1,1-dimethylethyl)-, 1-oxide is a sulfur-containing heterocyclic compound characterized by a thiophene ring substituted with two tert-butyl groups at the 3- and 4-positions and an oxidized sulfur atom (S-oxide group). This structural configuration confers unique electronic and steric properties, making it a reactive intermediate in organic synthesis.

Properties

CAS No. |

118888-09-8 |

|---|---|

Molecular Formula |

C12H20OS |

Molecular Weight |

212.35 g/mol |

IUPAC Name |

3,4-ditert-butylthiophene 1-oxide |

InChI |

InChI=1S/C12H20OS/c1-11(2,3)9-7-14(13)8-10(9)12(4,5)6/h7-8H,1-6H3 |

InChI Key |

QMLNGJDABPIMFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CS(=O)C=C1C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di-tert-butylthiophene 1-oxide typically involves the oxidation of 3,4-Di-tert-butylthiophene. One common method is the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds as follows:

3,4-Di-tert-butylthiophene+m-CPBA→3,4-Di-tert-butylthiophene 1-oxide

The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for 3,4-Di-tert-butylthiophene 1-oxide are not well-documented, the general approach would involve large-scale oxidation processes using similar oxidizing agents and conditions as described above. The scalability of the reaction would depend on the availability of starting materials and the efficiency of the oxidation process.

Chemical Reactions Analysis

Diels-Alder Reactions

The compound undergoes π-face-selective [4+2] cycloadditions with electron-deficient dienophiles, exclusively at the syn-π-face relative to the sulfoxide group. This selectivity arises from orbital interactions (B3LYP/6-31G(d) calculations) and steric hindrance from the bulky tert-butyl groups .

PTAD: 4-Phenyl-1,2,4-triazoline-3,5-dione

Sulfur Monoxide (SO) Extrusion

The Diels-Alder adduct with DMAD spontaneously extrudes SO at room temperature, generating sulfur monoxide in situ. This SO participates in:

-

[1+2] Cycloadditions : Forms thiirane oxides (e.g., with alkenes) and thiirene 1-oxides (e.g., with alkynes) .

-

[1+4] Cycloadditions : Produces 2,5-dihydrothiophene 1-oxides with dienes like 1,3-cyclohexadiene .

Oxidation Pathways

Controlled oxidation converts the sulfoxide to thiophene 1,1-dioxide (13a–d ) using m-CPBA. This derivative shows reduced reactivity in Diels-Alder reactions compared to the parent 1-oxide .

| Oxidizing Agent | Product | Yield |

|---|---|---|

| m-CPBA | 3,4-Di-t-butylthiophene 1,1-dioxide | 89% |

Photochemical Reactions

Photoirradiation induces:

-

Oxygenation : Converts the sulfoxide to 3,4-di-tert-butylfuran (66b ) via intermediate peroxides .

-

Rearrangement : Forms di-tert-butylmaleic anhydride (71 ) and 5-hydroxy-2-furanone (70 ) under aerobic conditions .

Comparative Reactivity

-

vs. 1-Imide Analog : The 1-oxide exhibits higher Diels-Alder reactivity than 3,4-di-t-butylthiophene 1-(p-toluenesulfonyl)imide (3a ) .

-

vs. 1,1-Dioxide : The 1,1-dioxide derivative is less reactive due to reduced electron density at sulfur .

Mechanistic Insights

Scientific Research Applications

3,4-Di-tert-butylthiophene 1-oxide has several applications in scientific research:

Chemistry: Used as a model compound to study π-face selectivity in addition reactions.

Industry: Used in the synthesis of photoelectric materials and other advanced materials.

Mechanism of Action

The mechanism of action of 3,4-Di-tert-butylthiophene 1-oxide in chemical reactions involves the activation of the sulfoxide group, which can participate in various addition and substitution reactions. The π-face selectivity observed in its reactions is attributed to the conformational changes and orbital interactions at the transition states .

Comparison with Similar Compounds

Comparison with Thiophene 1,1-Dioxide Derivatives

Thiophene 1,1-dioxides, such as 3,4-di-t-butylthiophene 1,1-dioxide, differ by having a fully oxidized sulfur atom (sulfone group). Key distinctions include:

- Reactivity in Michael Additions : Thiophene 1-oxide exhibits higher electrophilicity compared to 1,1-dioxide derivatives. For example, in Michael additions with oxygen and sulfur nucleophiles, the 1-oxide derivative undergoes faster and more selective reactions due to the electron-withdrawing S-oxide group, which activates the thiophene ring toward nucleophilic attack .

- Diels-Alder Reactivity : The activation free energy barrier for the Diels-Alder reaction of thiophene 1-oxide with ethylene is 19 kcal/mol (syn pathway), significantly lower than the 26 kcal/mol barrier for the 1,1-dioxide analog. This highlights the 1-oxide’s superior reactivity as a diene .

- Stability : Thiophene 1-oxides dimerize rapidly under ambient conditions, whereas 1,1-dioxides are more stable and less prone to dimerization .

Table 1: Comparison of Thiophene 1-Oxide and 1,1-Dioxide Derivatives

| Property | Thiophene 1-Oxide | Thiophene 1,1-Dioxide |

|---|---|---|

| Sulfur Oxidation State | +4 (S-oxide) | +6 (sulfone) |

| Michael Addition Rate | Faster (higher electrophilicity) | Slower |

| Diels-Alder Barrier | 19 kcal/mol (syn) | 26 kcal/mol |

| Dimerization Tendency | High | Low |

Comparison with Phenolic Bis(1,1-Dimethylethyl) Derivatives

Phenolic compounds like phenol, 2,4-bis(1,1-dimethylethyl)- share structural similarities (bulky tert-butyl groups) but differ in functional groups and applications:

- Antioxidant Activity: Phenolic derivatives exhibit potent antioxidant properties due to their hydrogen-donating ability. For example, phenol, 2,4-bis(1,1-dimethylethyl)- demonstrates significant free radical scavenging activity, as shown in studies on Streptomyces sp. MUM256 and endophytic bacteria . In contrast, the thiophene 1-oxide lacks phenolic -OH groups, rendering it ineffective as an antioxidant.

- Biological Applications: Phenolic bis(1,1-dimethylethyl) compounds have demonstrated cytotoxicity against cancer cells (e.g., HeLa cells) and interactions with proteins like survivin in molecular docking studies . The thiophene 1-oxide’s applications are primarily synthetic, focusing on cycloadditions and nucleophilic reactions .

Table 2: Comparison with Phenolic Bis(1,1-Dimethylethyl) Compounds

| Property | Thiophene 1-Oxide | Phenol, 2,4-Bis(1,1-Dimethylethyl)- |

|---|---|---|

| Functional Group | S-oxide | Phenolic -OH |

| Reactivity | Electrophilic cycloadditions | Hydrogen donation (antioxidant) |

| Biological Activity | Limited | Cytotoxic, antioxidant |

| Stability | Prone to dimerization | High thermal stability |

Comparison with Other Thiophene Derivatives

Phosphino-substituted thiophenes, such as 3,4-bis(dicyclohexylphosphino)thiophene, are used in coordination chemistry and catalysis. These derivatives lack the S-oxide group but leverage phosphine ligands for metal-binding applications, contrasting with the electrophilic reactivity of the 1-oxide derivative .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structure and purity of Thiophene, 3,4-bis(1,1-dimethylethyl)-, 1-oxide?

- Methodological Answer :

- GC-MS : Use gas chromatography-mass spectrometry (GC-MS) to identify retention times and fragmentation patterns. For example, structurally similar tert-butyl-substituted phenols show retention times (Rt) between 17.95–18.33 min under optimized conditions .

- HPLC : High-performance liquid chromatography (HPLC) with UV detection can assess purity. A single peak with a retention time of ~2.5 min (ethyl acetate:hexane eluent) and peak area >95% indicates high purity .

- FTIR : Confirm functional groups via characteristic absorptions, such as C-H stretching (2924–2826 cm⁻¹) and S=O vibrations (~1050–1150 cm⁻¹ for sulfoxide groups) .

Q. How can researchers synthesize this compound?

- Methodological Answer :

- One-Pot Synthesis : Adapt methods from thienyl-bridged oligophenothiazines, where tert-butyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation .

- Oxidation of Thiophene Precursor : Start with 3,4-bis(tert-butyl)thiophene and oxidize using meta-chloroperbenzoic acid (mCPBA) to form the sulfoxide (1-oxide) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Storage Conditions : Store in sealed, dry containers at room temperature, away from light and oxidizing agents. Similar tert-butyl-substituted compounds exhibit stability under these conditions .

- Degradation Monitoring : Periodically analyze via HPLC to detect decomposition products (e.g., loss of sulfoxide group) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model frontier molecular orbitals (HOMO/LUMO) and assess redox behavior. Refer to studies on tert-butyl-substituted thiophenes for parameter optimization .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions, critical for applications in organic electronics .

Q. How can researchers resolve contradictions in GC-MS data for this compound?

- Methodological Answer :

- Retention Time Variability : Optimize column temperature and carrier gas flow rates. For example, Rt discrepancies (e.g., 17.95 vs. 18.33 min) arise from differences in column phases (polar vs. nonpolar) .

- Peak Co-Elution : Use tandem MS (GC-MS/MS) to distinguish between structural isomers or impurities. Cross-reference with NIST library spectra .

Q. What is the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer :

- Biodegradation Assays : Conduct OECD 301 tests to measure aerobic degradation. Tert-butyl groups may hinder biodegradation due to steric hindrance .

- Bioaccumulation Factor (BCF) : Estimate using log Kow (octanol-water partition coefficient). A predicted log Kow >3.5 suggests moderate bioaccumulation; validate via in vitro assays with aquatic organisms .

Q. How does the sulfoxide group influence the compound’s reactivity in catalytic applications?

- Methodological Answer :

- Lewis Acidity : Test coordination behavior with transition metals (e.g., Pd, Cu) using NMR titration. Sulfoxide groups enhance metal-binding capacity in catalytic cycles .

- Oxidation Studies : Compare reactivity with non-oxidized analogs in cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate sulfoxide-mediated steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.